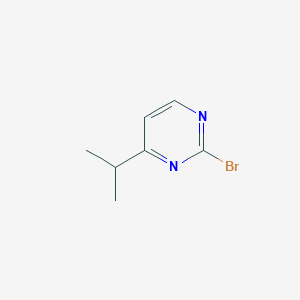

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione

Vue d'ensemble

Description

NSC105808 est un inhibiteur puissant et spécifique de la nucléase DNA2, qui joue un rôle crucial dans la réparation des dommages à l'ADN, la recombinaison homologue et la réplication de l'ADN. Le composé a montré une activité antitumorale significative en inhibant l'activité nucléasique de DNA2, interférant ainsi avec la réséction des extrémités de l'ADN et la réparation par recombinaison homologue dans les cellules cancéreuses .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour NSC105808 impliquent plusieurs étapesLes méthodes de production industrielles pour NSC105808 sont conçues pour assurer une pureté et un rendement élevés, impliquant souvent l'optimisation des conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs .

Analyse Des Réactions Chimiques

NSC105808 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : NSC105808 peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogènes. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

NSC105808 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de l'activité de la nucléase DNA2 et ses effets sur les mécanismes de réparation de l'ADN.

Biologie : Employé dans la recherche pour comprendre le rôle de DNA2 dans les processus cellulaires tels que la réplication de l'ADN et la recombinaison homologue.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier en ciblant le stress de la réplication dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et de nouvelles thérapies.

Mécanisme d'action

Le mécanisme d'action de NSC105808 implique l'inhibition de la nucléase DNA2, qui possède à la fois des activités d'endonuclease 5′ flap et d'hélicase 3′-5′. En inhibant DNA2, NSC105808 interfère avec la réséction des extrémités de l'ADN, une étape précoce de la réparation par recombinaison homologue, et supprime la prolifération des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la voie de réponse aux dommages de l'ADN, où NSC105808 altère la réséction des cassures double brin de l'ADN et la réparation par recombinaison homologue .

Applications De Recherche Scientifique

NSC105808 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of DNA2 nuclease activity and its effects on DNA repair mechanisms.

Biology: Employed in research to understand the role of DNA2 in cellular processes such as DNA replication and homologous recombination.

Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting replication stress in cancer cells.

Industry: Utilized in the development of new anticancer drugs and therapies.

Mécanisme D'action

The mechanism of action of NSC105808 involves the inhibition of the DNA2 nuclease, which possesses both 5′ flap endonuclease and 3′-5′ helicase activities. By inhibiting DNA2, NSC105808 interferes with DNA end resection, an early step in homologous recombination repair, and suppresses the proliferation of cancer cells. The molecular targets and pathways involved include the DNA damage response pathway, where NSC105808 impairs the resection of double-strand DNA breaks and homologous recombination repair .

Comparaison Avec Des Composés Similaires

NSC105808 est unique dans son inhibition spécifique de la nucléase DNA2. Les composés similaires incluent :

R59949 : Un inhibiteur pan de la diacylglycérol kinase.

BI99179 : Un inhibiteur sélectif de la synthétase des acides gras de type I.

Comparé à ces composés, NSC105808 cible spécifiquement la nucléase DNA2, ce qui en fait un outil précieux pour étudier les mécanismes de réparation de l'ADN et développer des thérapies anticancéreuses ciblées .

Propriétés

IUPAC Name |

6-amino-7-bromoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBBOHUCBTXJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161816 | |

| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-81-0 | |

| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002701955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.